2,6-Bis(bromomethyl)-4-nitropyridine
Overview
Description
2,6-Bis(bromomethyl)-4-nitropyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromomethyl groups at the 2 and 6 positions and a nitro group at the 4 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-nitropyridine typically involves the bromination of 2,6-dimethyl-4-nitropyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the methyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups replacing the bromomethyl groups.
Reduction: The major product is 2,6-bis(aminomethyl)-4-nitropyridine.
Oxidation: Oxidation products are less common but may include pyridine derivatives with oxidized side chains.
Scientific Research Applications
2,6-Bis(bromomethyl)-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-4-nitropyridine involves its interaction with biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the nitro group at the 4 position, making it less reactive in certain biological contexts.
2,6-Bis(chloromethyl)-4-nitropyridine: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
4-Nitropyridine: Lacks the bromomethyl groups, making it less versatile for synthetic applications.
Uniqueness
2,6-Bis(bromomethyl)-4-nitropyridine is unique due to the combination of bromomethyl and nitro groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
2,6-bis(bromomethyl)-4-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPAQJZMCNNKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579248 | |
Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358621-46-2 | |
Record name | 2,6-Bis(bromomethyl)-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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